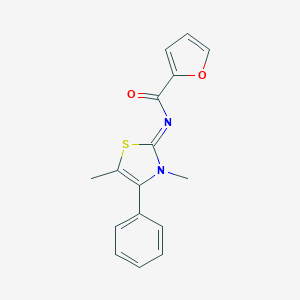
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide, also known as DMPT, is a compound that has gained significant attention in the scientific community due to its various biological effects. DMPT is a synthetic organic compound that has a molecular weight of 261.34 g/mol and a chemical formula of C14H14N2OS. DMPT is a yellowish powder that is soluble in water and ethanol and has a melting point of 158-160°C.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide is not fully understood, but it is believed to involve the activation of the growth hormone-releasing hormone (GHRH) pathway and the inhibition of somatostatin secretion. This compound has also been shown to increase the expression of genes involved in growth and metabolism, such as insulin-like growth factor 1 (IGF-1) and growth hormone receptor (GHR).
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including increased growth hormone secretion, enhanced feed intake, improved reproductive performance, and reduced stress. This compound has also been shown to improve nutrient utilization and increase the absorption of minerals, such as calcium and phosphorus, in animals. Additionally, this compound has been shown to improve the immune response in animals by increasing the production of cytokines and enhancing the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has several advantages for use in lab experiments, including its ability to improve growth performance and reproductive performance in animals, as well as its ability to reduce stress. This compound is also relatively stable and easy to administer, making it a popular choice for researchers. However, this compound has some limitations, including its potential to interact with other compounds and its potential to cause adverse effects at high doses.
Zukünftige Richtungen
Future research on N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide should focus on its potential applications in various animal species, including its effects on growth, reproduction, and stress response. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential interactions with other compounds. Future research should also explore the potential use of this compound in combination with other compounds to enhance its effectiveness and reduce potential adverse effects.
Synthesemethoden
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide is synthesized using a multi-step process that involves the condensation of 2-acetylfuran with thiosemicarbazide, followed by a cyclization reaction to form the thiazole ring. The resulting compound is then reacted with benzaldehyde to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions, such as temperature, pH, and reaction time, to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has been extensively studied for its biological activities, including its effects on growth, reproduction, and stress response in various animal species. This compound has been shown to stimulate the secretion of growth hormone and increase feed intake in pigs, chickens, and fish, leading to improved growth performance. This compound has also been shown to enhance the reproductive performance of animals, including increased sperm quality and semen production in boars and improved egg production and hatchability in chickens. Additionally, this compound has been shown to reduce stress in animals by regulating the hypothalamic-pituitary-adrenal axis and reducing cortisol levels.
Eigenschaften
Molekularformel |
C16H14N2O2S |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2-ylidene)furan-2-carboxamide |
InChI |
InChI=1S/C16H14N2O2S/c1-11-14(12-7-4-3-5-8-12)18(2)16(21-11)17-15(19)13-9-6-10-20-13/h3-10H,1-2H3 |
InChI-Schlüssel |
JHDMTNMLQQZZTI-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=NC(=O)C2=CC=CO2)S1)C)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(N(C(=NC(=O)C2=CC=CO2)S1)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-tert-butyl-4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzamide](/img/structure/B305166.png)
![1-{[(2-Chloro-6-fluorobenzyl)sulfanyl]acetyl}piperidine](/img/structure/B305168.png)

![4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B305170.png)
![N-[1-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B305179.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305180.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305181.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305182.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305183.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2,4-dichlorobenzamide](/img/structure/B305184.png)
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B305185.png)
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B305186.png)